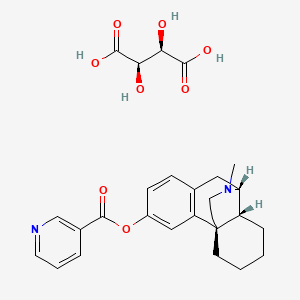
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate is a synthetic organic compound It is characterized by its unique structure, which includes multiple methyl groups and aminium functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate typically involves the reaction of hexamethylpentane with aminium salts under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and optimize resource utilization.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amine oxides, while reduction may produce simpler amines.
Scientific Research Applications
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact mechanism depends on the context in which the compound is used, such as its role in catalysis or its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminium salts and hexamethyl derivatives. Examples might be:
- N,N,N-Trimethylpentane-1,5-bis(aminium) chloride
- N,N,N,N-Tetramethylpentane-1,5-bis(aminium) bromide
Uniqueness
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate is unique due to its specific arrangement of methyl groups and aminium functionalities. This unique structure may confer specific reactivity and properties that are not observed in similar compounds.
Properties
CAS No. |
63944-08-1 |
|---|---|
Molecular Formula |
C11H28Cl2N2O8 |
Molecular Weight |
387.25 g/mol |
IUPAC Name |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;diperchlorate |
InChI |
InChI=1S/C11H28N2.2ClHO4/c1-12(2,3)10-8-7-9-11-13(4,5)6;2*2-1(3,4)5/h7-11H2,1-6H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
XLXUHPOTDKKXAU-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)
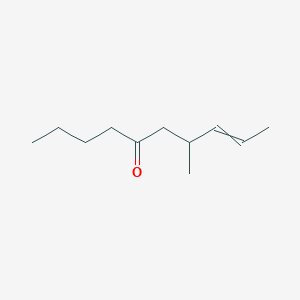
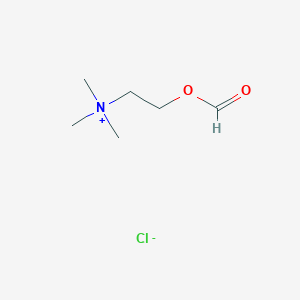
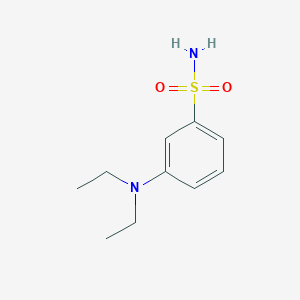
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
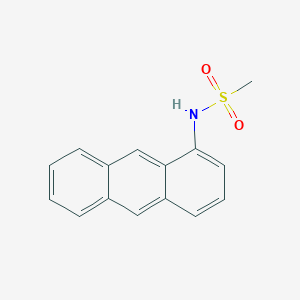

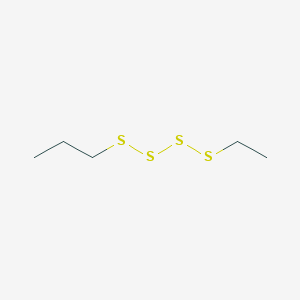
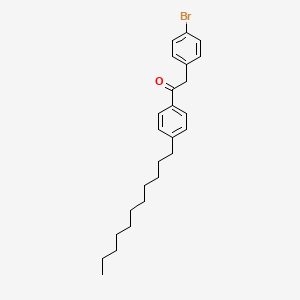

![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
